2-(5-Bromo-2-hydroxyphenyl)acetic acid
Overview
Description
2-(5-Bromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxyphenylacetic acid are known to be used in the acylation of phenols and amines , suggesting that 2-(5-Bromo-2-hydroxyphenyl)acetic acid might have similar targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it might be sensitive to oxygen and temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid can be achieved through several methods. One common method involves the bromination of 2-hydroxyphenylacetic acid. The reaction typically uses bromine in the presence of a solvent like chloroform or acetic acid . The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of 2-hydroxyphenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-hydroxyphenyl)acetic acid has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-hydroxyacetophenone: Similar structure but lacks the acetic acid moiety, affecting its reactivity and applications.
2-(2-Hydroxyphenyl)acetic acid: The hydroxyl group is positioned differently, altering its chemical properties and reactivity.
Uniqueness
2-(5-Bromo-2-hydroxyphenyl)acetic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGHTMGJWQZJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622479 | |
Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38692-72-7 | |
Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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